molecular formula C8H11N3O2 B12901882 Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- CAS No. 139399-52-3

Glycine, N-(2,6-dimethyl-4-pyrimidinyl)-

Cat. No.: B12901882
CAS No.: 139399-52-3
M. Wt: 181.19 g/mol
InChI Key: GLPCPLUKMWQNJX-UHFFFAOYSA-N
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Description

2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid typically involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites or the activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid is unique due to the presence of both the pyrimidine ring and the acetic acid moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable subject for further research and development.

Properties

CAS No.

139399-52-3

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-[(2,6-dimethylpyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C8H11N3O2/c1-5-3-7(9-4-8(12)13)11-6(2)10-5/h3H,4H2,1-2H3,(H,12,13)(H,9,10,11)

InChI Key

GLPCPLUKMWQNJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC(=O)O

Origin of Product

United States

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